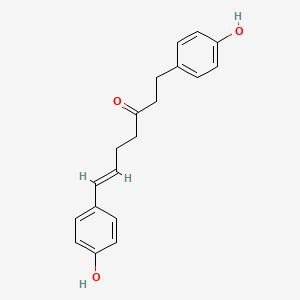
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one
Übersicht
Beschreibung
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a diarylheptanoid that is hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7. This compound has been isolated from the rhizomes of Curcuma kwangsiensis . It is known for its potential biological activities and is a subject of interest in various scientific research fields.
Wirkmechanismus
Target of Action
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, also known as N-17, is a diarylheptanoid . It has been identified as an effective inhibitor of the N protein , which is a multifunctional RNA-binding protein that plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 interacts with the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The binding of N-17 to the N-NTD has been predicted with molecular docking and molecular dynamics simulation .
Biochemical Pathways
The N protein is involved in the formation of helical ribonucleoproteins during the packaging of viral RNA genomes, regulation of viral RNA synthesis in the host, and regulation of the metabolism of infected cells . By inhibiting the N protein, N-17 can potentially disrupt these processes, thereby inhibiting the replication of the virus.
Result of Action
N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could be a promising therapeutic agent for COVID-19.
Action Environment
The action, efficacy, and stability of N-17 could be influenced by various environmental factors. For instance, the compound has been isolated from the rhizomes of Curcuma kwangsiensis , suggesting that it may be more stable and effective in certain environments. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its action.
Biochemische Analyse
Biochemical Properties
It has been found to exhibit antiproliferative activity in 26-L5 and HT-1080 cells . It also inhibits melanin formation in B16 melanoma 4A5 cells
Cellular Effects
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one has shown to have effects on various types of cells. It has been found to inhibit the proliferation of 26-L5 and HT-1080 cells . It also inhibits melanin formation in B16 melanoma 4A5 cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one typically involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ice bath and then allowed to equilibrate to room temperature, reacting overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting lipid peroxidation.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Vergleich Mit ähnlichen Verbindungen
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is compared with other diarylheptanoids such as:
(E)-1,7-Bis(4-hydroxyphenyl)hept-4-en-3-one: Similar structure but with a different position of the double bond.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Contains additional double bonds, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFRZPRYDQDKCQ-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)CC/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


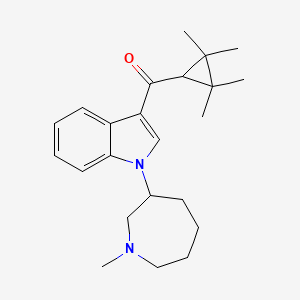
![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
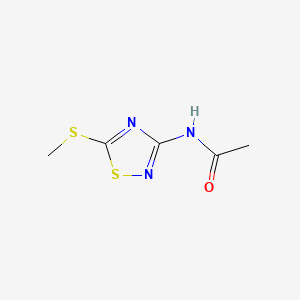

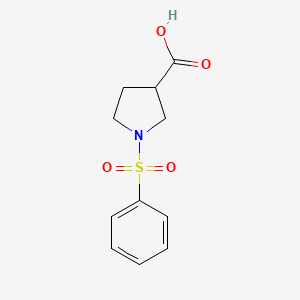
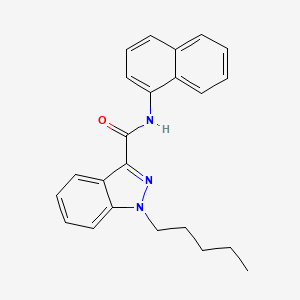
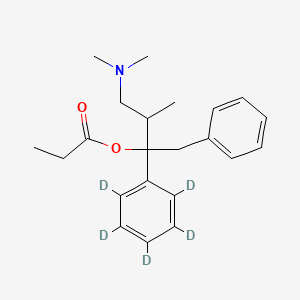
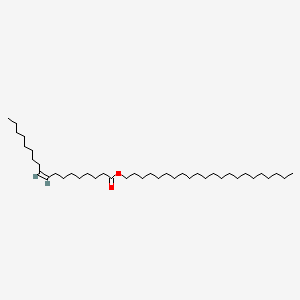

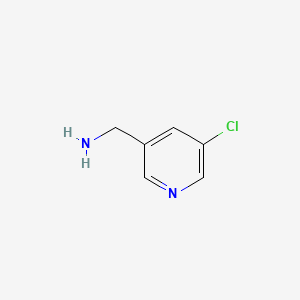
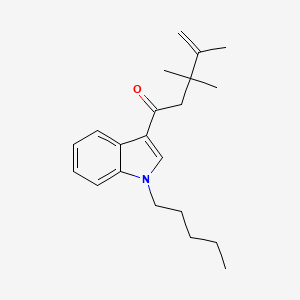
![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
